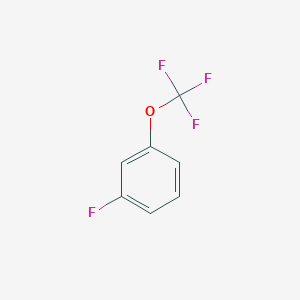

3-(Trifluoromethoxy)fluorobenzene

Overview

Description

3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound with the molecular formula C7H4F4O and a molecular weight of 180.1 g/mol . This compound is characterized by the presence of both a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring . It is a colorless to almost colorless liquid with a boiling point of 78-80°C and a density of 1.33 g/cm³ . The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)fluorobenzene typically involves the trifluoromethoxylation of 3-fluorophenol . One common method includes the use of sodium bromodifluoroacetate and SelectFluor II as reagents . The reaction proceeds through O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination . This method is practical and utilizes accessible and inexpensive reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo such transformations under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as trifluoromethanesulfonic acid can be used to promote electrophilic fluorination.

Photoredox Catalysis: The compound can act as a photoredox catalyst in various organic transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted aromatic compounds, while photoredox catalysis can lead to complex organic molecules .

Scientific Research Applications

Applications in Agrochemistry

The incorporation of fluorine into agrochemical compounds has been shown to improve their efficacy and stability. Trifluoromethoxy groups are particularly useful in the development of pesticides and herbicides. Notably, several registered pesticides contain the trifluoromethoxy group, which contributes to their biological activity . For example:

- Indoxacarb : A proinsecticide acting as a voltage-gated sodium channel modulator.

- Triflumuron : An insect growth regulator.

- Flurprimidol : A plant growth regulator.

The unique properties imparted by the trifluoromethoxy group enhance these compounds' effectiveness while potentially reducing side effects .

Pharmaceutical Applications

In pharmaceutical chemistry, 3-(trifluoromethoxy)fluorobenzene serves as an important precursor for synthesizing various drug candidates. The trifluoromethoxy substituent has been linked to improved bioavailability and metabolic stability in drug design. Research indicates that fluorinated compounds often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts .

Case Studies

- Antiviral Agents : Research has focused on developing antiviral drugs incorporating trifluoromethoxy groups to enhance their effectiveness against viral infections.

- Anti-cancer Drugs : Several studies have investigated fluorinated compounds for their potential anti-cancer properties, with promising results indicating that these modifications can lead to increased potency and selectivity.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials due to its unique thermal and chemical stability. Its application extends to:

- Fluorinated Polymers : Used as a monomer in producing high-performance polymers that exhibit resistance to solvents and thermal degradation.

- Coatings : Employed in formulating coatings that require high durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)fluorobenzene involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the compound’s lipophilicity and stability, enhancing its ability to interact with biological molecules . The exact pathways and molecular targets depend on the specific application, such as its role as a NaV inhibitor in pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethoxy)fluorobenzene

- 4-(Trifluoromethoxy)fluorobenzene

- 3-(Trifluoromethoxy)chlorobenzene

Uniqueness

3-(Trifluoromethoxy)fluorobenzene is unique due to the specific positioning of the trifluoromethoxy and fluorine groups on the benzene ring. This positioning affects its reactivity and physicochemical properties, making it distinct from other similar compounds . The trifluoromethoxy group enhances its stability and lipophilicity, which are valuable traits in various applications .

Biological Activity

3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethoxy group. This article examines its biological activity, focusing on its synthesis, pharmacological potential, and the implications of its fluorinated structure.

Chemical Structure and Properties

This compound features a trifluoromethoxy group (-OCF₃) attached to a fluorobenzene ring. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent. Below are key findings from recent research:

Antibacterial Activity

A study evaluated the antibacterial properties of trifluoromethyl-substituted compounds, including this compound. Results indicated significant antibacterial activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 mg/L. The structure-activity relationship (SAR) suggested that the trifluoromethoxy group contributes positively to antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that compounds with trifluoromethoxy substitutions exhibit promising cytotoxic effects against cancer cell lines. For instance, derivatives showed IC₅₀ values as low as 22.09 µg/mL against specific cancer cells, indicating substantial potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as proteins and enzymes implicated in cell proliferation and survival. Molecular docking studies have suggested that the compound binds effectively to active sites of target proteins, potentially inhibiting their function .

Case Studies

Several case studies illustrate the compound's biological activity:

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various trifluoromethylated compounds on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, supporting its potential as a lead compound for further drug development .

- Antibacterial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, with mechanisms likely involving disruption of bacterial cell membranes .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Trifluoromethoxy)fluorobenzene, and what analytical techniques validate its purity?

- Methodological Answer : A common synthesis involves bromination of 1,3-bis(fluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Post-synthesis, purity validation employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm the absence of residual brominated intermediates by analyzing peaks at δ 4.5–5.0 ppm (characteristic of -CHBr groups). Mass spectrometry (MS) further corroborates molecular weight (e.g., 239.03 g/mol for 1-(Bromomethyl)-3-(trifluoromethyl)benzene) .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying thermal conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For instance, 3-(Trifluoromethoxy)benzyl alcohol exhibits a boiling point of 97–98°C at 11 mmHg, with a density of 1.337 g/mL . Stability under reflux conditions (e.g., in THF at 65°C) should be monitored via in situ Fourier-transform infrared (FTIR) spectroscopy to detect decomposition byproducts like CO or HF .

Q. What are the key spectroscopic signatures for distinguishing this compound from its positional isomers?

- Methodological Answer : -NMR is indispensable. The trifluoromethoxy (-OCF) group resonates at δ −58 to −60 ppm, distinct from trifluoromethyl (-CF) groups (δ −62 to −65 ppm). X-ray crystallography can resolve structural ambiguities, as demonstrated for crystalline derivatives like (R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethoxy group into aromatic systems?

- Methodological Answer : Nonlinear least-squares methods (e.g., using Gauss-Newton algorithms) minimize residuals in parameter estimation. For example, diffusion coefficients () in fluorobenzene derivatives are determined by fitting experimental data to Fick’s law models, with sensitivity coefficients (e.g., ) peaking at optimal values (~0.75) . Reaction optimization should also consider solvent polarity (e.g., THF vs. DMF) and catalysts like Rh(I) complexes .

Q. What computational strategies predict the electronic effects of the trifluoromethoxy group in directing electrophilic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the -OCF group is a strong meta-director due to its electron-withdrawing nature. Fukui indices identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. For example, the LUMO of this compound localizes on the benzene ring, favoring electrophilic attack at the meta position .

Q. How can contradictions in diffusion coefficient measurements for fluorobenzene derivatives be resolved?

- Methodological Answer : Discrepancies arise from assumptions in linear vs. nonlinear models. A hybrid approach combines finite difference solutions (for ) with statistical weighting of experimental values. For instance, Beck’s linear least-squares method may underestimate at high temperatures, whereas nonlinear methods account for as a function of or . Cross-validation using interferometry or tracer techniques (e.g., radioactive labeling) enhances reliability .

Q. What strategies mitigate steric hindrance in Diels-Alder reactions involving this compound derivatives?

- Methodological Answer : Substituent engineering (e.g., using electron-deficient dienophiles) and Lewis acid catalysis (e.g., LiClO) improve reactivity. For example, 1-(Bromomethyl)-3-(trifluoromethyl)benzene reacts with furan under LDA/THF conditions, yielding 1,4-dihydro-1,4-epoxynaphthalenes. Steric maps generated via molecular mechanics (MM2) simulations guide optimal diene-dienophile alignment .

Properties

IUPAC Name |

1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDFDQPJWJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380452 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-01-6 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.